molecular formula C15H20N2O4 B13004016 (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylicacid

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylicacid

Katalognummer: B13004016
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: HFGUNJXBPQIORD-XHDPSFHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves several steps, including the protection of functional groups, chiral resolution, and selective reactions to introduce the desired substituents. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and biochemical research .

Eigenschaften

Molekularformel

C15H20N2O4

Molekulargewicht

292.33 g/mol

IUPAC-Name

(2S,4R)-4-amino-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-11-9-15(16,13(18)19)7-8-17(11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H,18,19)/t11-,15+/m0/s1

InChI-Schlüssel

HFGUNJXBPQIORD-XHDPSFHLSA-N

Isomerische SMILES

C[C@H]1C[C@](CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N

Kanonische SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.